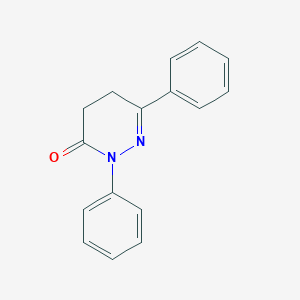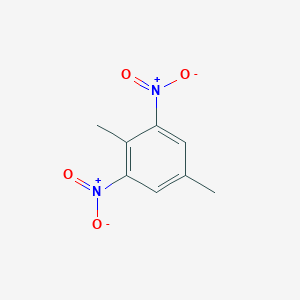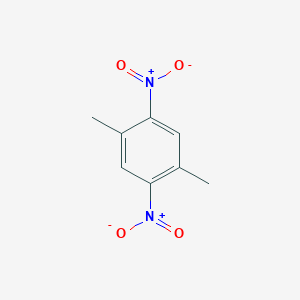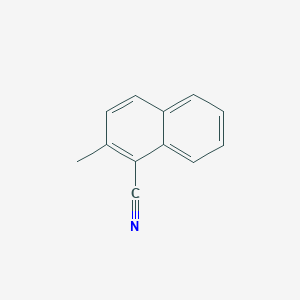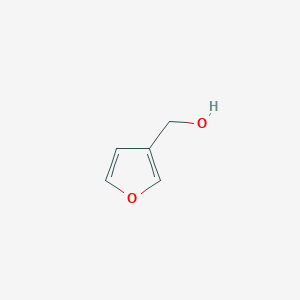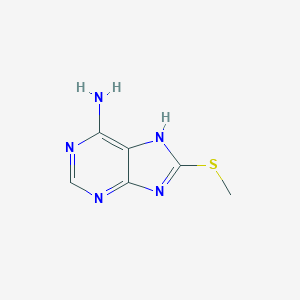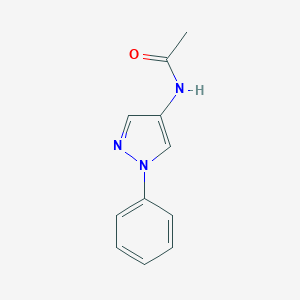
Acetamide, N-(1-phenylpyrazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-phenylpyrazol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)- is not fully understood. However, studies have shown that this compound can interact with specific enzymes and proteins in cells, leading to changes in cellular processes such as apoptosis and protein synthesis.
Biochemical and Physiological Effects
Acetamide, N-(1-phenylpyrazol-4-yl)- has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, leading to the death of cancer cells. Additionally, Acetamide, N-(1-phenylpyrazol-4-yl)- can prevent the formation of beta-amyloid plaques in Alzheimer's disease, potentially slowing down the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(1-phenylpyrazol-4-yl)- has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has shown promising results in various scientific fields, making it a versatile compound for research. However, one limitation is that the mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)- is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Acetamide, N-(1-phenylpyrazol-4-yl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, research can be conducted to explore the potential use of this compound as a pesticide in agriculture. Furthermore, studies can be conducted to better understand the mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)-, which can lead to the development of more effective treatments and applications.
Méthodes De Synthèse
Acetamide, N-(1-phenylpyrazol-4-yl)- is synthesized through a multi-step process that involves the reaction of 1-phenylpyrazol-4-amine and acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain a pure form of Acetamide, N-(1-phenylpyrazol-4-yl)-.
Applications De Recherche Scientifique
Acetamide, N-(1-phenylpyrazol-4-yl)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. Studies have shown that Acetamide, N-(1-phenylpyrazol-4-yl)- can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, this compound has shown potential in the treatment of Alzheimer's disease, as it can prevent the formation of beta-amyloid plaques that are associated with the disease.
In agriculture, Acetamide, N-(1-phenylpyrazol-4-yl)- has been studied for its potential use as a pesticide. This compound has shown promising results in controlling pests such as aphids and mites, while also being environmentally friendly.
Propriétés
Numéro CAS |
2590-00-3 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
N-(1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15) |
Clé InChI |
ABVBPVQLIRTXHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Autres numéros CAS |
2590-00-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



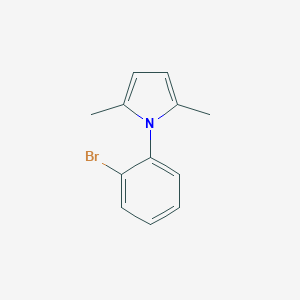
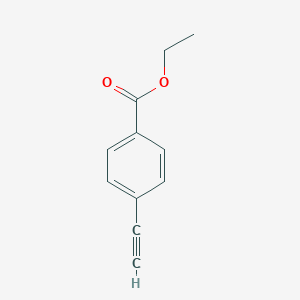

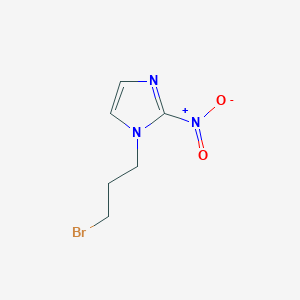
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
